Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-

Description

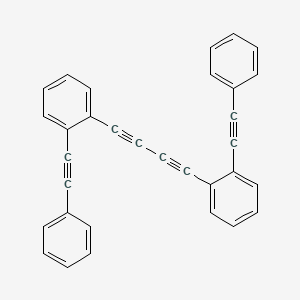

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)- (CAS: 35672-49-2) is a diarylbutadiyne derivative characterized by a central 1,3-butadiyne (-C≡C-C≡C-) bridge linking two benzene rings. Each benzene ring is further substituted with a phenylethynyl (-C≡CPh) group at the 2-position. Its molecular formula is C₂₂H₂₂, with a molecular weight of 286.41 g/mol and a predicted density of 1.02 g/cm³ . Notably, its synthesis via optimized routes achieves a high yield of 81.0%, making it industrially relevant .

Properties

CAS No. |

653604-08-1 |

|---|---|

Molecular Formula |

C32H18 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

1-(2-phenylethynyl)-2-[4-[2-(2-phenylethynyl)phenyl]buta-1,3-diynyl]benzene |

InChI |

InChI=1S/C32H18/c1-3-13-27(14-4-1)23-25-31-21-11-9-19-29(31)17-7-8-18-30-20-10-12-22-32(30)26-24-28-15-5-2-6-16-28/h1-6,9-16,19-22H |

InChI Key |

FBWIPZCRTPSGLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC#CC3=CC=CC=C3C#CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] typically involves the coupling of phenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of oxygen or air as the oxidant and a base such as pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxygenated aromatic compounds.

Reduction: Alkenes and alkanes.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

a) Butadiyne-Bridged Derivatives

| Compound Name | Substituents on Benzene Rings | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 2-(phenylethynyl) | C₂₂H₂₂ | 286.41 | Central butadiyne; phenylethynyl at C2 |

| 1,4-Bis(4-bromophenyl)buta-1,3-diyne (CAS: 959-88-6) | 4-bromo | C₁₆H₈Br₂ | 360.04 | Bromine substituents; enhanced reactivity |

| Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy] (CAS: N/A) | 4-methoxy | C₁₈H₁₄O₂ | 262.10 | Methoxy groups increase polarity |

| Benzene, 1,1'-(1Z)-1-buten-3-yne-1,4-diylbis[4-methyl-] (CAS: 189331-74-6) | 4-methyl | C₁₈H₁₆ | 232.32 | Methyl groups; altered steric hindrance |

Key Observations :

- The target compound ’s phenylethynyl substituents enhance π-conjugation compared to bromine (electron-withdrawing) or methoxy (electron-donating) groups in analogues .

b) Ethynyl-Bridged Analogues

Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s high yield is attributed to efficient catalytic systems (e.g., palladium-based catalysts) in Sonogashira couplings .

- Brominated derivatives require harsh conditions (e.g., high temperatures for Ullmann reactions), reducing yields .

Biological Activity

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-], also known as 1,4-bis[2-(phenylethynyl)phenyl]-1,3-butadiyne, is a compound with significant biological activity that has garnered attention in various research contexts. This article provides a comprehensive overview of its biological properties, including its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C₃₂H₁₈

- Molecular Weight : 402.467 g/mol

- CAS Number : 139958-76-2

- Density : 1.035 g/cm³

- Boiling Point : 350 °C

- Melting Point : 86-87 °C

These properties indicate that the compound is relatively stable under standard conditions and has a high boiling point, suggesting potential applications in high-temperature environments.

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. Its structural features allow it to engage in π-π stacking interactions and hydrogen bonding, which can influence biological pathways.

Potential Mechanisms Include:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-cancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is potentially mediated through the modulation of signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-cancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine levels in vitro |

Case Study Analysis

-

Antioxidant Properties :

A study investigated the antioxidant capacity of various compounds similar to benzene derivatives. Results indicated that benzene-based compounds could significantly reduce oxidative stress markers in vitro. The mechanism was attributed to their ability to donate electrons and stabilize free radicals. -

Cancer Cell Line Studies :

In a controlled laboratory setting, benzene derivatives were tested against several cancer cell lines (e.g., breast cancer MCF-7 cells). Results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers such as caspase activation and DNA fragmentation. -

Inflammatory Response Modulation :

Another study focused on the anti-inflammatory effects of benzene derivatives on macrophage cells. It was found that treatment with the compound led to a significant decrease in the production of TNF-alpha and IL-6 cytokines, indicating a potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the primary synthetic routes for preparing Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-, and how can reaction conditions be optimized?

The compound is typically synthesized via Sonogashira coupling, leveraging palladium catalysis to crosslink terminal alkynes with aryl halides. Optimization involves:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are common, but ligand choice (e.g., P(t-Bu)₃) can enhance yield .

- Solvent effects : Use anhydrous THF or DMF to minimize side reactions.

- Temperature control : Reactions are performed under inert gas (N₂/Ar) at 60–80°C to balance reactivity and stability of intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethynyl carbons (δ 80–95 ppm). Absence of sp³ hybridized carbons confirms planarity .

- IR Spectroscopy : Peaks at ~2100 cm⁻¹ confirm C≡C stretches .

- X-ray Diffraction (XRD) : Resolves π-conjugation extent and dihedral angles between aromatic rings .

Q. What key photophysical properties are relevant for this compound?

Q. How can researchers access reliable thermodynamic data for this compound?

- NIST Chemistry WebBook : Provides experimental vapor pressure, enthalpy of formation, and solubility data (subscription required) .

- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict properties like heat of combustion and Gibbs free energy .

Advanced Research Questions

Q. How can researchers distinguish between chromophore planarization and aggregation effects in spectroscopic data?

- Planarization : Causes modest spectral shifts (~20–30 nm) with retained vibronic structure and high Φ. Use temperature-dependent NMR to monitor rotational barriers of ethynyl groups .

- Aggregation : Induces broader, structureless emission with larger red shifts (>50 nm). Confirm via concentration-dependent fluorescence quenching and dynamic light scattering (DLS) .

Q. What computational strategies are effective for modeling electronic transitions in this system?

Q. How can synthetic modifications tune this compound for optoelectronic applications?

Q. What experimental challenges arise in characterizing its stability under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.